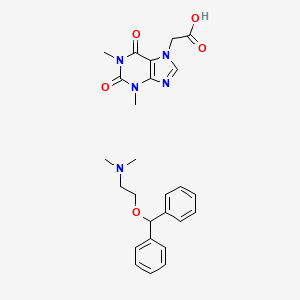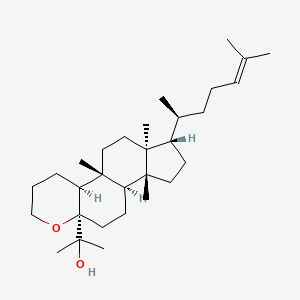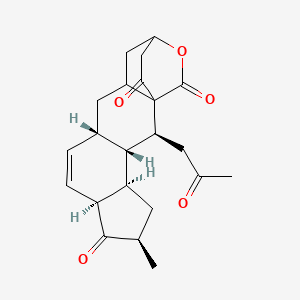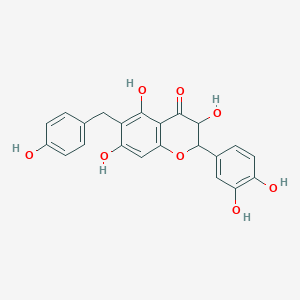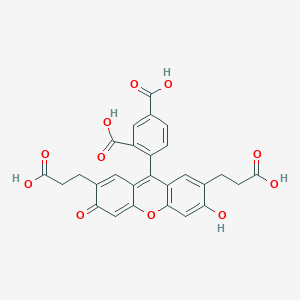
2',7'-Bis-(2-carboxyethyl)-5-carboxyfluorescein
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2',7'-bis-(2-carboxyethyl)-5-carboxyfluorescein is a 2',7'-bis-(2-carboxyethyl)carboxyfluorescein compound having a carboxy substituent in the 5-position. It has a role as a fluorochrome. It derives from a fluorescein.
Aplicaciones Científicas De Investigación
Intracellular pH Measurement
2',7'-Bis-(2-carboxyethyl)-5-carboxyfluorescein (BCECF) is extensively used for measuring intracellular pH (pHi) in various cell types, including human kidney proximal tubule cells and astrocytes. It offers reliable pHi measurements applicable to single cells, cell suspensions, and confluent cultures (Bergman et al., 1991). Additionally, BCECF-loaded astrocytes show a capacity to rapidly regulate pHi in response to changes in extracellular pH, highlighting its utility in understanding pH regulation mechanisms (Mellergård et al., 1992).
Confocal Microscopy
BCECF is suitable for use in confocal laser scanning microscopy, providing valuable insights into intracellular processes. Its pH-dependent emission fluorescence spectra, with a spectral maximum shift from 518 to 529 nm, facilitate the measurement of intracellular pH values in single cells (Lanz et al., 2008).
Cell Activation Monitoring
The dye is effective in monitoring the structuredness of the cytoplasmic matrix (SCM) for lymphocyte activation. BCECF's properties enable it to serve as a preferable marker over fluorescein for such measurements, as it shows a more pronounced wavelength dependence of polarization (Gelman-Zhornitsky et al., 1997).
ATP-Dependent Transport Mechanism Studies
Research on epithelial cells indicates that BCECF efflux is linked to a novel ATP-dependent transport system. This discovery adds to our understanding of cellular transport mechanisms and the roles of BCECF in cellular processes (Allen et al., 1990).
Gravitropic Response in Plants
In Arabidopsis roots, BCECF-dextran was used to demonstrate that changes in cytoplasmic pH within root columella cells are integral to the early signaling pathway for root gravitropism. This study highlights BCECF's role in plant biology research (Scott & Allen, 1999).
Drug Efflux Transport Studies
BCECF has been employed in assessing drug efflux transport properties, particularly in studying multidrug resistance-associated protein (MRP) transporter activity in cells. It provides insights into the dynamics of drug-cell interactions and transporter activities (Bachmeier et al., 2004).
Propiedades
Fórmula molecular |
C27H20O11 |
|---|---|
Peso molecular |
520.4 g/mol |
Nombre IUPAC |
4-[2,7-bis(2-carboxyethyl)-3-hydroxy-6-oxoxanthen-9-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C27H20O11/c28-19-10-21-17(7-12(19)2-5-23(30)31)25(15-4-1-14(26(34)35)9-16(15)27(36)37)18-8-13(3-6-24(32)33)20(29)11-22(18)38-21/h1,4,7-11,28H,2-3,5-6H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37) |
Clave InChI |
WPJWCCYXUYHUIE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)O)C(=O)O)C2=C3C=C(C(=O)C=C3OC4=C2C=C(C(=C4)O)CCC(=O)O)CCC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[[(2R)-1-(4-Fluorobenzyl)pyrrolidin-2beta-yl]methyl]-2,3-dimethoxy-5-iodobenzamide](/img/structure/B1251062.png)
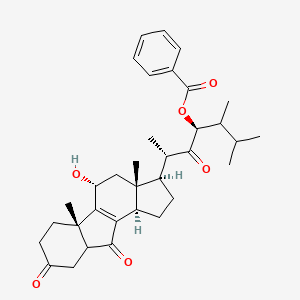
![(5S,6S)-3,10-dimethyl-5,12-di(propan-2-yl)-5,6,12,13-tetrahydronaphtho[1,2-b]phenanthrene-1,6,8-triol](/img/structure/B1251066.png)
![[(2R,3S,4R,6R)-6-(4a,8,12b-trihydroxy-3-methyl-1,7,12-trioxo-4H-benzo[a]anthracen-9-yl)-4-hydroxy-2-methyloxan-3-yl] (2E,4E)-deca-2,4-dienoate](/img/structure/B1251068.png)
![[(4S)-4-[(3aS,4R,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl] acetate](/img/structure/B1251069.png)

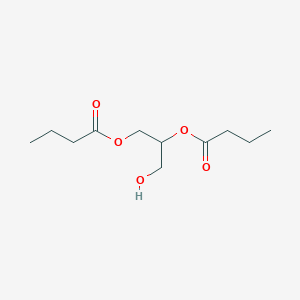
![3-hydroxy-5,7-di[(1E)-prop-1-en-1-yl]-3,5,7,7a-tetrahydro-2H-furo[3,4-b]pyran-2-one](/img/structure/B1251075.png)
